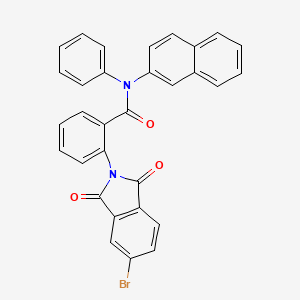
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(naphthalen-2-yl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound that features a brominated isoindoline core, naphthyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the isoindoline core.
Amidation: Formation of the amide bond between the isoindoline and the naphthyl-phenyl moiety.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the brominated isoindoline core.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while nucleophilic substitution could introduce various functional groups at the bromine site.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-naphthyl)-N~1~-phenylbenzamide
- 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-(2-naphthyl)-N~1~-phenylbenzamide
Uniqueness
The presence of the bromine atom in 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2-NAPHTHYL)-N~1~-PHENYLBENZAMIDE may confer unique reactivity and properties compared to its chloro and fluoro analogs
Propriétés
Formule moléculaire |
C31H19BrN2O3 |
|---|---|
Poids moléculaire |
547.4 g/mol |
Nom IUPAC |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C31H19BrN2O3/c32-22-15-17-25-27(19-22)31(37)34(29(25)35)28-13-7-6-12-26(28)30(36)33(23-10-2-1-3-11-23)24-16-14-20-8-4-5-9-21(20)18-24/h1-19H |
Clé InChI |
GGUQMBLPPJVTKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4N5C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)

![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B11115114.png)

![2-(2-Methylfuran-3-yl)benzo[d]thiazole](/img/structure/B11115122.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11115129.png)
![Dimethyl 5-{[(4-chloro-3-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11115148.png)

![7-[(E)-Hydrazono(3-nitrophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11115158.png)
![2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11115161.png)
![Ethyl 2-({[4-(3-fluorobenzyl)piperazin-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11115167.png)
![Ethyl 5-carbamoyl-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11115169.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11115172.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11115174.png)
